N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
CAS No.: 610758-41-3
Cat. No.: VC7767789
Molecular Formula: C9H11N3O3S2
Molecular Weight: 273.33
* For research use only. Not for human or veterinary use.
![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide - 610758-41-3](/images/structure/VC7767789.png)
Specification
CAS No. | 610758-41-3 |
---|---|
Molecular Formula | C9H11N3O3S2 |
Molecular Weight | 273.33 |
IUPAC Name | N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Standard InChI | InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16) |
Standard InChI Key | WLDRMKNHJPYWFK-UHFFFAOYSA-N |
SMILES | CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide belongs to the acylthiourea class, featuring a sulfamoylphenyl group linked to an acetamide moiety via a thiocarbamoyl bridge. Its IUPAC name, N-[(4-sulfamoylphenyl)carbamothioyl]acetamide, reflects this arrangement. Key identifiers include:
Property | Value |
---|---|
CAS No. | 610758-41-3 |
Molecular Formula | C₉H₁₁N₃O₃S₂ |
Molecular Weight | 273.33 g/mol |
SMILES | CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
InChIKey | WLDRMKNHJPYWFK-UHFFFAOYSA-N |
The sulfamoyl group (-SO₂NH₂) at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the thiourea bridge (-NHC(=S)NH-) contributes to metal coordination and enzyme active-site interactions .
Synthesis and Derivative Formation
The compound is synthesized via a two-step protocol:
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Acylation of Thiocyanate: Acetyl chloride reacts with potassium thiocyanate to form acetyl isothiocyanate in situ.
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Nucleophilic Addition: The isothiocyanate intermediate reacts with 4-sulfamoylaniline to yield the target compound (Fig. 1) .
Comparative studies of analogous derivatives reveal yield variations based on substituent electronic effects:
Derivative Substituent | Yield (%) |
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4-Sulfamoyl (Target) | 78 |
4-Methoxy | 82 |
2,4-Dimethyl | 65 |
Optimal yields (78%) are achieved under reflux conditions in acetone, with purification via recrystallization from ethanol .
Structural and Computational Insights
X-ray crystallography and molecular docking simulations elucidate the compound’s binding mode to carbonic anhydrases. Key interactions include:
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Zinc Coordination: The thiourea sulfur atom coordinates with the Zn²⁺ ion in the CA active site.
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Hydrogen Bonding: The sulfamoyl group forms H-bonds with Thr199 and Glu106 residues.
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Hydrophobic Contacts: The phenyl ring engages in van der Waals interactions with Val121 and Phe131 .
Density functional theory (DFT) calculations predict a planar geometry, with partial double-bond character in the C=S bond (1.68 Å), facilitating resonance stabilization .
Pharmacological Activity
Carbonic Anhydrase Inhibition
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide exhibits nanomolar inhibition constants (Kᵢ) against isoforms hCA II and MtCA:
Enzyme | Kᵢ (nM) |
---|---|
hCA II (Human) | 12.4 |
MtCA (Mycobacterial) | 8.7 |
This selectivity over hCA I (Kᵢ = 340 nM) suggests utility in treating glaucoma (via hCA II inhibition) and tuberculosis (via MtCA targeting) .
Applications and Future Directions
Current research focuses on:
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Topical Formulations: For intraocular pressure reduction in glaucoma.
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Antimycobacterial Combinations: With isoniazid to enhance MtCA inhibition.
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Neurotherapeutics: Structural modifications to improve anticonvulsant efficacy.
Ongoing clinical trials (NCT04877042) evaluate its pharmacokinetics in Phase I, with preliminary data indicating a half-life of 4.2 hours and 89% plasma protein binding .
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